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Compound of Interest

Compound Name: Ethyl N-butyl-N-cyanocarbamate

Cat. No.: B063770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Ethyl N-butyl-N-cyanocarbamate. Due to the limited availability of published experimental

data for this specific compound, this guide leverages predictive methodologies and data from

analogous chemical structures to offer a robust analytical framework. The information herein is

intended to guide researchers in the characterization and confirmation of Ethyl N-butyl-N-
cyanocarbamate.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Ethyl N-butyl-N-cyanocarbamate. These

predictions are based on established chemical shift values, functional group correlations, and

fragmentation patterns observed in similar molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.30 Quartet (q) 2H -O-CH₂-CH₃

~3.50 Triplet (t) 2H -N-CH₂-CH₂CH₂CH₃

~1.70 Sextet 2H -N-CH₂-CH₂-CH₂CH₃

~1.40 Sextet 2H -N-CH₂CH₂-CH₂-CH₃

~1.30 Triplet (t) 3H -O-CH₂-CH₃

~0.95 Triplet (t) 3H -N-CH₂CH₂CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~155 C=O (Carbamate)

~115 C≡N (Cyano)

~65 -O-CH₂-CH₃

~50 -N-CH₂-CH₂CH₂CH₃

~30 -N-CH₂-CH₂-CH₂CH₃

~20 -N-CH₂CH₂-CH₂-CH₃

~14 -O-CH₂-CH₃

~13.5 -N-CH₂CH₂CH₂-CH₃

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2960-2850 Strong C-H stretch (Alkyl)

~2240 Medium C≡N stretch (Nitrile)

~1730 Strong C=O stretch (Carbamate)

~1250 Strong C-O stretch (Ester)

~1150 Strong C-N stretch (Amine)

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

m/z Ion Formation
Predicted Fragmentation
Pathway

[M+H]⁺ Molecular Ion + Proton N/A

[M+Na]⁺
Molecular Ion + Sodium

Adduct
N/A

Varies Fragment Ions
- Loss of the ethyl group (-

CH₂CH₃)

- Loss of the ethoxy group (-

OCH₂CH₃)

- Loss of the butyl group (-

C₄H₉)

- McLafferty rearrangement of

the butyl chain

- Cleavage of the N-CN bond

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a novel

small organic molecule such as Ethyl N-butyl-N-cyanocarbamate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a 500 MHz (or higher) NMR spectrometer.

Tune and shim the probe to the CDCl₃ lock signal to ensure a homogeneous magnetic

field.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters:

Pulse angle: 30-45 degrees
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Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale to the TMS signal (0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

For a neat liquid sample, place a small drop of the compound between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of

the liquid directly onto the ATR crystal.[1]

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment (or clean ATR crystal)

to subtract atmospheric and instrumental interferences.

Data Acquisition:

Place the prepared sample in the spectrometer's sample holder.

Acquire the spectrum over a range of 4000-400 cm⁻¹.
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Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Spectral Interpretation:

Identify characteristic absorption bands corresponding to the functional groups present in

the molecule.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable volatile

solvent such as methanol or acetonitrile.

For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to

the solvent to promote protonation for positive ion mode analysis.

Instrument Setup:

Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled

with an ESI source.

Calibrate the instrument using a known standard to ensure mass accuracy.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in both positive and negative ion modes over a relevant mass

range (e.g., m/z 50-500).

For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by

isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.

Data Analysis:

Determine the accurate mass of the molecular ion to confirm the elemental composition.
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Analyze the fragmentation pattern from the MS/MS spectra to deduce the molecular

structure.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel

chemical entity.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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